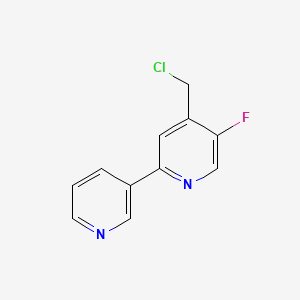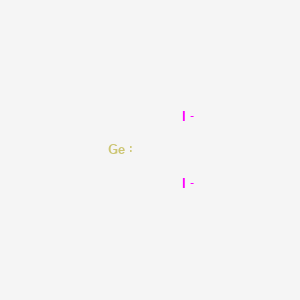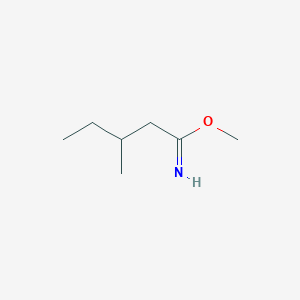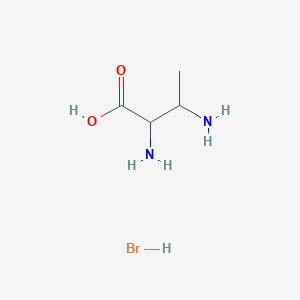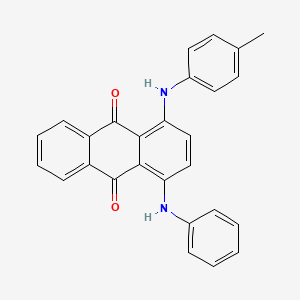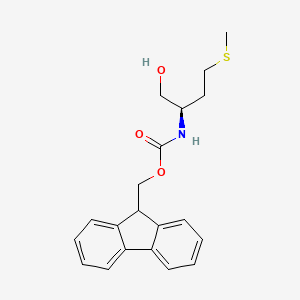
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenyl group, a hydroxybutyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.
Introduction of the Hydroxybutyl Group: The hydroxybutyl group can be synthesized through a series of reactions, including the reduction of a butanone derivative to form the corresponding alcohol.
Formation of the Carbamate Moiety: The carbamate group is typically introduced through the reaction of an amine with a chloroformate derivative.
Industrial Production Methods
Industrial production of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the fluorenyl group to a more saturated hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid derivatives.
科学研究应用
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate: shares similarities with other fluorenyl carbamates and hydroxybutyl derivatives.
Fluorenylmethyl carbamate: Similar structure but lacks the hydroxybutyl group.
Hydroxybutyl carbamate: Similar structure but lacks the fluorenyl group.
Uniqueness
The uniqueness of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the fluorenyl and hydroxybutyl groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.
属性
分子式 |
C20H23NO3S |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)/t14-/m1/s1 |
InChI 键 |
NEUMQDFIIJNLGB-CQSZACIVSA-N |
手性 SMILES |
CSCC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CSCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
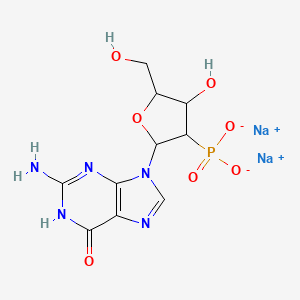
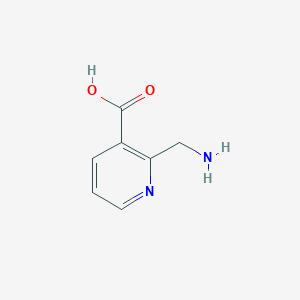
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

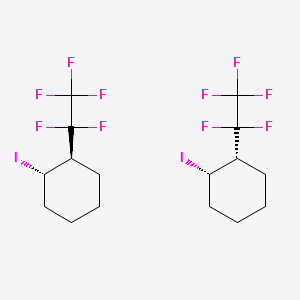
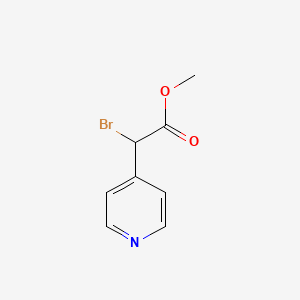
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
